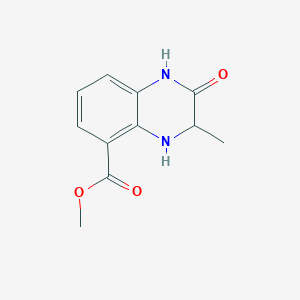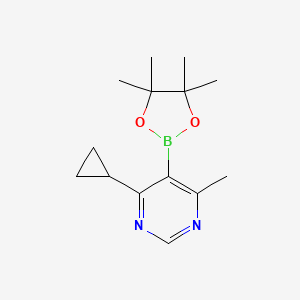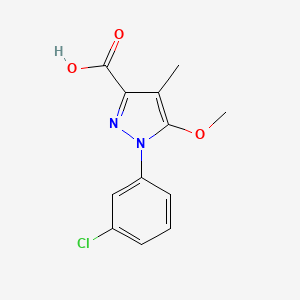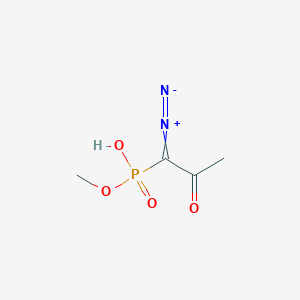
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
Vue d'ensemble
Description
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative, which has been found to possess various biological activities.
Applications De Recherche Scientifique
Tautomerism and Structural Studies
- The study of tautomerism in derivatives of 2-oxo-1,2,3,4-tetrahydroquinoxaline revealed that these compounds exist as a tautomeric mixture of unsaturated and saturated esters in solution, indicating their dynamic structural nature. This was shown through nuclear magnetic resonance studies (D. Chapman, 1966).
Electrochemical Reduction and Oxidation
- Research on the electrochemical reduction and autoxidation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines highlighted unique four-electron reduction stages leading to 3-oxo derivatives. This study provided insights into the mechanisms of reduction and reoxidation processes, demonstrating the potential of these compounds in synthetic and analytical electrochemistry (Raphael Gottlieb & W. Pfleiderer, 1978).
Synthesis and Crystal Structure Analysis
- Synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids was achieved. X-ray structural analysis confirmed the structure of these compounds, contributing to the understanding of their molecular framework (D. A. Rudenko et al., 2012).
Antioxidant Activity Studies
- The antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring were evaluated, indicating that 1,2,3,4-tetrahydroquinoxalines show much greater antioxidant activity compared to other tetrahydroquinolines. The presence of OH and NH2 groups ortho to the heterocyclic NH group significantly increases the induction period, highlighting their potential in antioxidant applications (T. Nishiyama et al., 2003).
Anticancer and EGFR-TK Inhibition
- A study on ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates revealed notable anti-proliferative effects against cancer cell lines and strong EGFR inhibitory activity, suggesting these compounds as promising anticancer agents. The compounds showed noteworthy effects compared to reference drugs doxorubicin and erlotinib, demonstrating their potential in cancer therapy and as EGFR inhibitors (Eman A. Ahmed et al., 2020).
Propriétés
IUPAC Name |
methyl 3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(14)13-8-5-3-4-7(9(8)12-6)11(15)16-2/h3-6,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODFKIYPKZFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)
![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)


![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)


![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)